Axid
Overview
Description
Axid, also known as nizatidine, is a histamine H2 receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). Nizatidine was developed by Eli Lilly and was first marketed in 1988 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nizatidine is synthesized through a multi-step process involving the reaction of various chemical intermediates. The key steps include:
Formation of the thiazole ring: This involves the reaction of 2-chloro-1,3-thiazole with dimethylamine to form 2-(dimethylamino)methyl-1,3-thiazole.
Addition of the nitro group: The thiazole intermediate is then reacted with nitromethane in the presence of a base to introduce the nitro group.
Formation of the final compound: The nitro-thiazole intermediate is reacted with 2-mercaptoethylamine to form nizatidine.
Industrial Production Methods
Industrial production of nizatidine follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Nizatidine undergoes several types of chemical reactions, including:
Oxidation: Nizatidine can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in nizatidine can be reduced to an amine group.
Substitution: Nizatidine can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Nizatidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of histamine H2 receptor antagonists.
Biology: Investigated for its effects on histamine receptors and related biological pathways.
Medicine: Used in clinical research to explore new therapeutic applications for peptic ulcer disease and GERD.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Nizatidine works by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces the production of stomach acid by blocking the action of histamine, which is a key stimulant of acid secretion. The reduction in acid production helps in the healing of ulcers and the management of GERD .
Comparison with Similar Compounds
Nizatidine is similar to other histamine H2 receptor antagonists such as ranitidine, famotidine, and cimetidine. it is unique in its structure due to the presence of a thiazole ring instead of a furan ring, which is found in ranitidine. This structural difference contributes to its specific pharmacological properties and efficacy .
List of Similar Compounds
- Ranitidine
- Famotidine
- Cimetidine
Nizatidine is considered to be equipotent with ranitidine and has a similar mechanism of action but differs in its chemical structure, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(Z)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXNSQHWDMGGP-WDZFZDKYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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